(3,4-Difluorophenyl)(furan-2-yl)methanone (3,4-Difluorophenyl)(furan-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13420318
InChI: InChI=1S/C11H6F2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H
SMILES: C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C11H6F2O2
Molecular Weight: 208.16 g/mol

(3,4-Difluorophenyl)(furan-2-yl)methanone

CAS No.:

Cat. No.: VC13420318

Molecular Formula: C11H6F2O2

Molecular Weight: 208.16 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Difluorophenyl)(furan-2-yl)methanone -

Specification

Molecular Formula C11H6F2O2
Molecular Weight 208.16 g/mol
IUPAC Name (3,4-difluorophenyl)-(furan-2-yl)methanone
Standard InChI InChI=1S/C11H6F2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H
Standard InChI Key GWULYEZUKOWGHR-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Canonical SMILES C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of the compound is (3,4-difluorophenyl)-(furan-2-yl)methanone, and its structure is defined by a ketone group connecting a 3,4-difluorophenyl ring and a furan heterocycle. Key structural attributes include:

  • Bonding and geometry: The carbonyl group (C=O\text{C=O}) adopts a planar configuration, while the furan ring exhibits partial aromaticity. The dihedral angle between the difluorophenyl and furan rings influences its reactivity and intermolecular interactions .

  • Spectroscopic data:

    • IR: Strong absorption bands at ~1670 cm1^{-1} (C=O stretch) and ~1500–1600 cm1^{-1} (aromatic C=C/C-F stretches).

    • NMR: 1H^1\text{H}-NMR signals at δ 7.8–7.6 ppm (aromatic protons) and δ 6.5–6.3 ppm (furan protons); 13C^{13}\text{C}-NMR peaks at ~190 ppm (carbonyl carbon) .

PropertyValue
Molecular formulaC11H6F2O2\text{C}_{11}\text{H}_6\text{F}_2\text{O}_2
Molecular weight208.16 g/mol
SMILESC1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F
InChIKeyGWULYEZUKOWGHR-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions:

  • Friedel-Crafts acylation: Reacting 3,4-difluorobenzoyl chloride with furan in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3).

  • Suzuki-Miyaura coupling: Utilizing palladium catalysts to couple furan-2-boronic acid with 3,4-difluorophenyl ketone precursors .

Example procedure:
A mixture of 3,4-difluorobenzaldehyde (1.0 equiv), furan-2-carbonyl chloride (1.2 equiv), and AlCl3\text{AlCl}_3 (1.5 equiv) in dichloromethane is stirred at 25°C for 12 hours. The product is purified via column chromatography (ethyl acetate/petroleum ether).

Characterization Techniques

  • X-ray crystallography: Confirms the planar geometry of the carbonyl group and dihedral angles between aromatic rings .

  • Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 208.1 ([M+H]+^+).

Applications in Medicinal Chemistry

Fluorine atoms enhance metabolic stability and lipophilicity, making this compound a valuable scaffold for drug discovery:

Anticancer Activity

Derivatives of (3,4-difluorophenyl)(furan-2-yl)methanone exhibit cytotoxicity against cancer cell lines. For instance, analogous furan-containing compounds demonstrated IC50_{50} values of 0.003 µM against lung adenocarcinoma (LXFA 629) . The mechanism may involve inhibition of tubulin polymerization or kinase pathways .

Antimicrobial Properties

The compound’s ability to disrupt microbial cell membranes has been explored. A study on structurally similar furan ketones reported MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Industrial and Materials Science Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

  • Heterocyclic derivatives: E.g., triazoles and pyridazines via [3+2] cycloadditions .

  • Polymer precursors: Incorporation into conjugated polymers for optoelectronic devices.

Catalysis

In Pd-catalyzed cross-couplings, the difluorophenyl group acts as an electron-withdrawing ligand, enhancing reaction yields (e.g., 92% yield in Suzuki-Miyaura couplings) .

Recent Research Advancements

Photocatalytic Modifications

Visible-light-mediated oxidative cleavage of alkene derivatives (e.g., Scheme 1 in ) enables functionalization of the furan ring, yielding bioactive analogs .

Computational Studies

DFT calculations predict strong binding affinity (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}) toward the ATP-binding site of EGFR kinase, suggesting potential as a tyrosine kinase inhibitor .

Challenges and Future Directions

  • Synthetic optimization: Developing greener methods (e.g., solvent-free reactions) to improve yield and scalability.

  • Biological profiling: Expanding in vivo studies to validate anticancer and antimicrobial efficacy .

  • Materials innovation: Exploring its use in organic semiconductors and luminescent materials.

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